

# Application Notes and Protocols for Staining with Solvent Blue 59 in Histology

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## Compound of Interest

Compound Name: *Solvent blue 59*

Cat. No.: *B1217624*

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## Introduction

**Solvent Blue 59**, also known by its synonyms Sudan Blue, Atlasol Blue 2N, and 1,4-Bis(ethylamino)-9,10-anthraquinone, is a fat-soluble anthraquinone dye.<sup>[1][2]</sup> In the field of histology, it is primarily utilized as a lysochrome for the visualization of lipids, particularly neutral triglycerides and degenerated myelin.<sup>[1][3]</sup> Its lipophilic nature allows it to selectively dissolve in and color lipid-rich structures within tissue sections, rendering them visible under light microscopy. This characteristic makes it a valuable tool for studying lipid distribution in various tissues and for pathological investigations where lipid accumulation or demyelination is a key feature.

## Physicochemical Properties

A summary of the key quantitative data for **Solvent Blue 59** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	6994-46-3	<a href="#">[1]</a>
Molecular Formula	C18H18N2O2	<a href="#">[1]</a>
Molecular Weight	294.35 g/mol	<a href="#">[1]</a>
Appearance	Blue powder	
Melting Point	215-217 °C	
Solubility	Insoluble in water; Soluble in alcohol, hydrocarbon solvents, grease, and paraffin wax.	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

Two primary methodologies for the application of **Solvent Blue 59** in histology are detailed below. The choice of protocol depends on the specific research question and the nature of the tissue being examined.

### Protocol 1: Staining of Degenerated Myelin in Frozen Sections

This protocol is adapted from a traditional method for demonstrating myelin breakdown.

Materials:

- **Solvent Blue 59** (Sudan Blue)
- 50% Ethanol
- 10% Neutral Buffered Formalin
- Frozen sectioning equipment (Cryostat)
- Microscope slides and coverslips
- Mounting medium (aqueous)

**Procedure:**

- **Tissue Fixation:** Fix the tissue specimen in 10% neutral buffered formalin for a minimum of three days.
- **Sectioning:** Cut frozen sections of the fixed tissue at a thickness of 10-20  $\mu\text{m}$  using a cryostat.
- **Pre-staining Hydration:** Immerse the sections in 50% ethanol for one minute.[\[1\]](#)
- **Staining:** Transfer the sections to a saturated solution of **Solvent Blue 59** in 50% ethanol. The optimal staining time should be determined empirically but is typically in the range of 15-30 minutes.
- **Differentiation (Optional):** Briefly rinse the sections in 50% ethanol to remove excess stain. This step should be carefully monitored to avoid over-differentiation.
- **Washing:** Wash the sections thoroughly in distilled water.
- **Counterstaining (Optional):** A nuclear counterstain, such as Nuclear Fast Red, can be used to provide context to the lipid staining.
- **Mounting:** Mount the sections in an aqueous mounting medium.

**Expected Results:**

- Degenerated myelin and other lipids will be stained a distinct blue color.
- Other tissue elements will remain largely unstained unless a counterstain is used.

## Protocol 2: Staining of Lipids in Paraffin-Embedded or Vibratome Sections

This protocol is suitable for general lipid staining and can be adapted for three-dimensional histological reconstructions.

**Materials:**

- **Solvent Blue 59** (Sudan Blue II)
- Paraffin wax or HistoClear
- Tissue processing and embedding equipment (for paraffin sections)
- Vibrating microtome (for fresh or fixed tissue sections)
- Microscope slides and coverslips
- Mounting medium

Procedure:

- Tissue Preparation:
  - Paraffin Sections: Process the fixed tissue through graded alcohols and clearing agents, and embed in paraffin wax. Cut sections at 5-10  $\mu\text{m}$ .
  - Vibratome Sections: Fresh or fixed tissue can be sectioned using a vibrating microtome at a thickness of 50-200  $\mu\text{m}$ .
- Staining Solution Preparation:
  - Paraffin-based: Prepare a 2% (w/v) solution of **Solvent Blue 59** in molten paraffin wax at 60°C. Ensure the dye is fully dissolved and homogenous.[6]
  - HistoClear-based: Prepare a 3% (w/v) solution of **Solvent Blue 59** in HistoClear.[6]
- Staining:
  - For Paraffin Sections: After deparaffinization and rehydration, sections can be stained with an alcoholic solution as described in Protocol 1, or alternatively, a post-embedding staining in the paraffin-based solution can be explored, though less common.
  - For Vibratome or Dehydrated Sections: Immerse the sections in the 3% **Solvent Blue 59** in HistoClear solution for 2-3 hours at room temperature.[6]

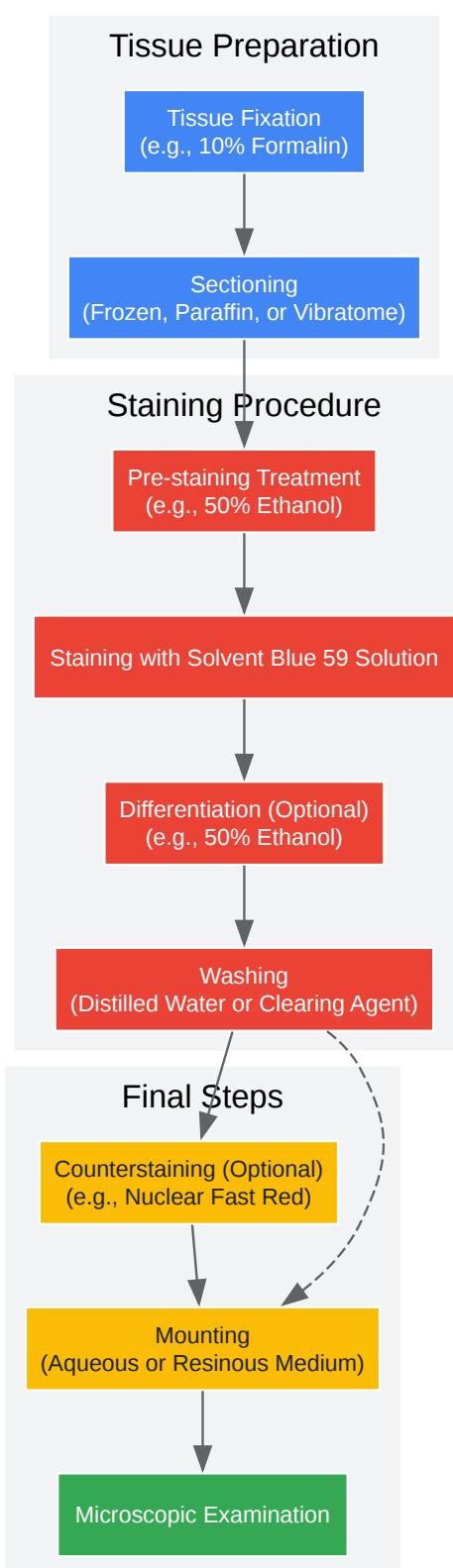
- **Washing and Clearing:** Wash the sections in a clearing agent (e.g., Histoclear or xylene) to remove excess stain.
- **Mounting:** Mount the sections in a resinous mounting medium.

Expected Results:

- Lipid droplets and other lipid-rich structures will be stained blue.
- The intensity of the staining will be proportional to the lipid content.

## Experimental Workflow

The following diagram illustrates the general workflow for staining histological sections with **Solvent Blue 59**.

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Caption: General workflow for **Solvent Blue 59** staining in histology.

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